(1S,2S,6R,8S)-4-[(1S)-1-chloropropyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane
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Overview
Description
The compound (1S,2S,6R,8S)-4-[(1S)-1-chloropropyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane is a complex organic molecule featuring a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,6R,8S)-4-[(1S)-1-chloropropyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions.
Introduction of the chloropropyl group: This step involves the selective chlorination of a propyl group attached to the tricyclic core.
Final modifications:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,6R,8S)-4-[(1S)-1-chloropropyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane: undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the chloropropyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include sodium hydroxide (NaOH) and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alkenes.
Scientific Research Applications
(1S,2S,6R,8S)-4-[(1S)-1-chloropropyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (1S,2S,6R,8S)-4-[(1S)-1-chloropropyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(1S,2S,6R,8S)-4-[(1S)-1-chloropropyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane: can be compared with other tricyclic compounds featuring similar structural motifs.
Other boron-containing compounds: These compounds share the boron atom in their structure and may exhibit similar reactivity.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H22BClO2 |
---|---|
Molecular Weight |
256.58 g/mol |
IUPAC Name |
(1S,2S,6R,8S)-4-[(1S)-1-chloropropyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane |
InChI |
InChI=1S/C13H22BClO2/c1-5-11(15)14-16-10-7-8-6-9(12(8,2)3)13(10,4)17-14/h8-11H,5-7H2,1-4H3/t8-,9-,10+,11+,13-/m0/s1 |
InChI Key |
CVZWPTBKAXOTDQ-ONYIWYLUSA-N |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@@H](CC)Cl |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC)Cl |
Origin of Product |
United States |
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